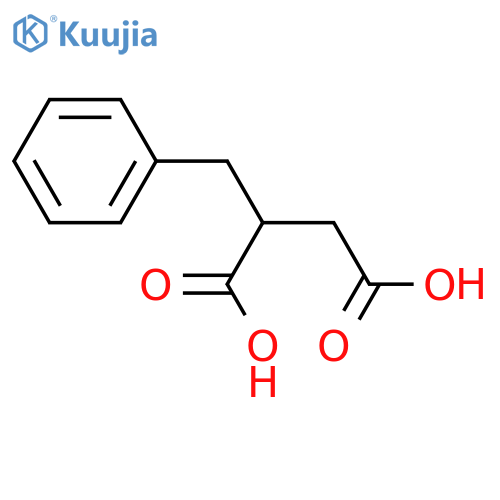

Preparation of (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, key intermediates in the synthesis of new CNS drugs, via resolution of precursors

,

Tetrahedron: Asymmetry,

2003,

14(3),

381-387